[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine [4-(Benzylamino-methyl)-phenyl]-dimethyl-amine
Brand Name: Vulcanchem
CAS No.: 55096-85-0
VCID: VC3845706
InChI: InChI=1S/C16H20N2/c1-18(2)16-10-8-15(9-11-16)13-17-12-14-6-4-3-5-7-14/h3-11,17H,12-13H2,1-2H3
SMILES: CN(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2
Molecular Formula: C16H21N2+
Molecular Weight: 241.35 g/mol

[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine

CAS No.: 55096-85-0

Cat. No.: VC3845706

Molecular Formula: C16H21N2+

Molecular Weight: 241.35 g/mol

* For research use only. Not for human or veterinary use.

[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine - 55096-85-0

Specification

CAS No. 55096-85-0
Molecular Formula C16H21N2+
Molecular Weight 241.35 g/mol
IUPAC Name 4-[(benzylamino)methyl]-N,N-dimethylaniline
Standard InChI InChI=1S/C16H20N2/c1-18(2)16-10-8-15(9-11-16)13-17-12-14-6-4-3-5-7-14/h3-11,17H,12-13H2,1-2H3
Standard InChI Key RIGVUXXPGPTPSL-UHFFFAOYSA-O
SMILES CN(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2
Canonical SMILES CN(C)C1=CC=C(C=C1)C[NH2+]CC2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a central dimethylaniline moiety (N,N-dimethyl-4-aminophenyl\text{N,N-dimethyl-4-aminophenyl}) linked via a methylene bridge to a benzylamine group (benzylamino-methyl\text{benzylamino-methyl}). This hybrid structure combines aromatic and aliphatic amines, influencing its electronic and steric profiles. The SMILES notation CN(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2\text{CN(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2} and InChIKey RIGVUXXPGPTPSL-UHFFFAOYSA-N\text{RIGVUXXPGPTPSL-UHFFFAOYSA-N} provide precise representations of its connectivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight240.34 g/mol
Boiling Point369.5°C at 760 mmHg
Flash Point146.2°C
LogP (Partition Coefficient)3.43 (experimental) , 2.8 (XLogP3 computed)
Hazard ClassificationXi (Irritant)

The compound’s lipophilicity (LogP\text{LogP}) suggests moderate solubility in organic solvents, aligning with its potential as an intermediate in hydrophobic environments .

Synthesis and Reaction Pathways

Green Synthesis Methods

A notable synthesis route employs acetic acid and 1-hydrosilatrane under ambient conditions (20°C, 1 hour). This method emphasizes atom economy and reduced energy consumption, reflecting principles of green chemistry. The reaction proceeds via a reductive amination mechanism, where the silatrane facilitates selective reduction of imine intermediates.

Alternative Synthetic Approaches

Literature reports describe a 68% yield achieved through palladium-catalyzed coupling reactions . Another pathway involves the condensation of 4-dimethylaminobenzyl alcohol (CAS 1703-46-4) with benzylamine derivatives under acidic conditions, though this method requires higher temperatures and longer reaction times .

Table 2: Comparative Synthesis Strategies

MethodConditionsYieldReference
Acetic acid/1-hydrosilatrane20°C, 1 hour~81%
Palladium catalysisReflux, 12 hours68%
Condensation with 4-dimethylaminobenzyl alcohol80°C, 24 hours~50%

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s structural similarity to bioactive molecules has spurred interest in drug discovery. For instance, derivatives of [4-(Benzylamino-methyl)-phenyl]-dimethyl-amine exhibit modulatory effects on neurological targets, as evidenced by studies in ACS Medicinal Chemistry Letters . Its benzyl and dimethylamino groups may enhance blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug development .

Catalysis and Material Science

In organometallic chemistry, the compound serves as a ligand in palladium-catalyzed cross-coupling reactions, improving reaction efficiency and selectivity . Its electron-donating dimethylamino group stabilizes metal centers, facilitating catalytic cycles in C–C bond-forming reactions .

SupplierPurityPriceAvailability
VulcanChem97%$5.00/gramIn stock
Chemsrc95%Quote-basedLimited quantities
CymitQuimica97%DiscontinuedRequest-only

Future Directions and Research Opportunities

Pharmacological Exploration

Further studies could elucidate the compound’s interactions with G protein-coupled receptors (GPCRs) or ion channels, leveraging its amine-rich structure . Computational modeling using its LogP\text{LogP} and PSA (15.27 Ų) may predict bioavailability and toxicity profiles.

Sustainable Synthesis Optimization

Advances in flow chemistry or enzymatic catalysis could enhance the scalability of its green synthesis. Research into silatrane-derived catalysts may reduce reliance on precious metals in large-scale production .

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